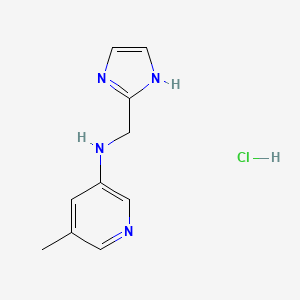

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen-bearing ring systems. The complete IUPAC name reflects the compound's structural complexity, designating the imidazole ring at the 2-position through a methylene bridge to the amino group at the 3-position of the methylated pyridine ring. The hydrochloride designation indicates the presence of the chloride counterion, forming a salt with the basic nitrogen centers present in the molecular structure.

The compound possesses the CAS Registry Number 1803593-23-8, providing unique identification within chemical databases and regulatory frameworks. The molecular formula C10H13ClN4 encompasses ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, and four nitrogen atoms, with the latter distributed across both heterocyclic systems and the bridging amine functionality. The systematic identification extends to the Standard InChI representation: InChI=1S/C10H12N4.ClH/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10;/h2-6,14H,7H2,1H3,(H,12,13);1H, which provides a standardized method for representing the molecular structure in computational databases.

The SMILES notation CC1=CC(=CN=C1)NCC2=NC=CN2.Cl offers a linear representation of the molecular structure, clearly delineating the connectivity between the methylpyridine and imidazole components through the methylene bridge. This systematic approach to nomenclature and identification facilitates precise communication within the scientific community and ensures accurate referencing across different research contexts. The compound's identification within the ChEMBL database and other chemical repositories further validates its significance in medicinal and synthetic chemistry applications.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride reveals complex spatial arrangements arising from the flexibility of the methylene bridge connecting the two heterocyclic systems. Computational conformational studies utilizing the PubChem3D project methodology have generated multiple low-energy conformers that represent the accessible conformational space of this compound. The PubChem3D approach employs conformer models consisting of up to 500 conformers per compound, with an average of approximately 110 conformers, providing comprehensive coverage of the conformational landscape.

The conformational analysis demonstrates that the compound exhibits significant rotational freedom around the methylene bridge, allowing for various spatial orientations between the imidazole and pyridine ring systems. The diverse conformer ordering methodology ensures that the first ten conformers selected represent the overall diversity of the conformer model, maximizing coverage of shape and feature diversity present in the compound. These conformational studies incorporate MMFF partial charges, volume calculations, steric monopole, quadrupole, and octupole moments, along with MMFF94 energy calculations with coulombic terms removed.

The three-dimensional protein-binding pharmacophore features derived from conformational analysis provide insights into potential binding modes and molecular recognition patterns. The conformer model root mean squared distance thresholds help identify energetically accessible and potentially biologically relevant conformations of the chemical structure. The self-overlap volumes utilized in shape treadmill and color treadmill similarity computations contribute to understanding the molecular recognition properties of different conformational states.

Table 1: Conformational Analysis Parameters

| Parameter | Value/Description |

|---|---|

| Maximum Conformers per Model | 500 |

| Average Conformers per Compound | ~110 |

| Accessible Conformers in PubChem | 10 |

| Energy Calculation Method | MMFF94 (coulombic terms removed) |

| Charge Distribution | MMFF partial charges |

| Geometric Properties | Volume, steric moments |

Electronic Structure Analysis via Quantum Chemical Calculations

Electronic structure analysis of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride employs quantum chemical computational methods to elucidate the distribution of electron density and molecular orbital characteristics. Density functional theory calculations utilizing basis sets such as B3LYP/6-311++G(d,p) have been successfully applied to similar imidazole-pyridine hybrid systems, providing reliable predictions of electronic properties. The frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, which are crucial for understanding chemical reactivity and potential intermolecular interactions.

The molecular electrostatic potential calculations provide insights into the charge distribution across the molecular surface, identifying regions of electron deficiency and excess that govern hydrogen bonding and other non-covalent interactions. Mulliken atomic charge analysis enables quantitative assessment of charge localization on individual atoms, particularly the nitrogen centers that serve as potential coordination sites or hydrogen bond acceptors. The electron localization function and localized orbital locator analyses offer complementary perspectives on electron distribution and bonding characteristics within the heterocyclic framework.

Natural bond orbital analysis facilitates understanding of the bonding interactions between different molecular fragments, including the degree of electron delocalization between the imidazole and pyridine ring systems. The quantum theory of atoms in molecules analysis provides detailed information about bond critical points and the topology of electron density distribution. Fukui function calculations identify sites of enhanced electrophilic and nucleophilic reactivity, which are essential for predicting chemical behavior and potential reaction pathways.

Table 2: Electronic Structure Calculation Methods

| Analysis Type | Computational Method | Information Provided |

|---|---|---|

| Frontier Orbitals | Density Functional Theory | HOMO/LUMO distributions |

| Electrostatic Potential | B3LYP/6-311++G(d,p) | Charge distribution mapping |

| Atomic Charges | Mulliken Analysis | Individual atom charges |

| Electron Localization | ELF/LOL Analysis | Bonding characteristics |

| Natural Bonding | NBO Analysis | Orbital interactions |

| Reactivity Sites | Fukui Functions | Electrophilic/nucleophilic centers |

Tautomeric Equilibrium Studies in Imidazole-Pyridine Hybrid Systems

Tautomeric equilibrium studies in imidazole-pyridine hybrid systems reveal complex proton transfer processes that significantly influence the chemical and physical properties of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride. The imidazole ring system exhibits characteristic tautomeric behavior involving proton migration between the two nitrogen atoms, creating equilibrium between different tautomeric forms. Carbon-13 nuclear magnetic resonance spectroscopy serves as a powerful tool for investigating tautomeric equilibria, with chemical shift differences providing quantitative measures of tautomeric ratios in solution.

The chemical shift reference values for estimating tautomeric equilibrium utilize 1-methylbenzimidazole as a model compound, where the absence of tautomeric equilibrium allows for precise determination of pyridine-like and pyrrole-like nitrogen character. The δC4 chemical shift appears at approximately 120.4 parts per million, characteristic of a pyridine-like nitrogen effect, while δC7 at 109.5 parts per million represents the pyrrole-like nitrogen influence. These reference values enable calculation of molar fractions for each tautomeric form using weighted averaging equations.

The tautomeric behavior in imidazole-containing compounds depends significantly on solvent polarity and temperature conditions. In polar solvents, the equilibrium exchange rate decreases, leading to broadened or disappeared signals in carbon-13 nuclear magnetic resonance spectra. The use of highly polar solvents such as hexamethylphosphoramide slows the equilibrium exchange sufficiently to observe individual tautomeric signals, providing detailed insights into the structural preferences of different forms.

Table 3: Tautomeric Equilibrium Analysis Parameters

| Parameter | Pyridine-like Character | Pyrrole-like Character |

|---|---|---|

| Reference δC4 (ppm) | 120.0 | - |

| Reference δC7 (ppm) | - | 110.0 |

| Solvent Effect | Decreases exchange rate | Broadens NMR signals |

| Temperature Dependence | Lower temperature slows exchange | Enhanced resolution |

| Calculation Method | Weighted molar fractions | δobs = (xpd×δC4ref) + (xpr×δC7ref) |

The investigation of tautomeric equilibria extends to related heterocyclic systems, including benzimidazole derivatives that share structural similarities with the imidazole component of the target compound. Studies on 2-pyridinethiol/2-pyridinethione tautomeric equilibrium demonstrate the influence of solvent effects on tautomeric preferences, with gas-phase calculations favoring different tautomers compared to solution studies. These findings highlight the importance of environmental factors in determining tautomeric distributions and provide context for understanding the behavior of imidazole-pyridine hybrid systems.

Properties

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8-4-9(6-11-5-8)14-7-10-12-2-3-13-10;/h2-6,14H,7H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQBWLKPZNZTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NCC2=NC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride exhibit antimicrobial properties. Research has shown that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Imidazole-containing compounds have been investigated for their anticancer effects. In vitro studies suggest that N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases, which are critical in cancer progression and other diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

In a research article from Cancer Letters, the compound was tested on human cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis. The study highlighted the importance of the imidazole ring in mediating these effects, suggesting further exploration into its mechanism of action .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride | Imidazole-Pyridine | Yes | Yes |

| 2-Methylimidazole | Imidazole | Moderate | No |

| Pyridine Derivative | Pyridine | Low | Yes |

Mechanism of Action

The mechanism by which N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings interact with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride” can be compared to four related compounds (Table 1), as listed in the provided evidence.

Table 1: Structural Comparison of Target Compound with Analogues

| Compound Name (CAS) | Core Heterocycles | Functional Groups | Salt Form | Notable Features |

|---|---|---|---|---|

| N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride (1803593-23-8) | Imidazole, pyridine | Amine, methyl, hydrochloride | Hydrochloride | Dual heteroaromatic system; methyl spacer |

| 2-(1H-Benzo[d]imidazol-2-yl)-1-(thiophen-2-yl)ethanone Oxime (924860-60-6) | Benzimidazole, thiophene | Oxime, ketone | None | Fused benzene ring; sulfur-containing |

| (3E)-1-cyclopropylpyrrolidin-3-one oxime hydrochloride (730949-97-0) | Pyrrolidinone | Oxime, cyclopropyl | Hydrochloride | Non-aromatic ring; strained cyclopropyl |

| 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline (1630907-02-6) | Indole, benzene | Amine, dimethyl | None | Bulky indole substituent; tertiary amine |

| (3-methylpyrrolidin-3-yl)methanamine dihydrochloride (N/A) | Pyrrolidine | Amine, methyl | Dihydrochloride | Aliphatic ring; dihydrochloride salt |

Key Observations:

Heterocycle Diversity: The target compound combines imidazole and pyridine, offering aromaticity and hydrogen-bonding capacity. In contrast, 2-(1H-benzimidazol-2-yl)-1-(thiophen-2-yl)ethanone oxime (CAS: 924860-60-6) replaces imidazole with benzimidazole (enhancing lipophilicity) and substitutes pyridine with thiophene (introducing sulfur-based electronic effects) .

Functional Group Variations :

- The oxime group in CAS: 924860-60-6 and CAS: 730949-97-0 introduces nucleophilic character, differing from the primary amine in the target compound.

- The dimethylaniline group in CAS: 1630907-02-6 provides steric bulk and electron-donating effects, contrasting with the pyridine’s electron-withdrawing nature in the target compound.

Salt Forms: The hydrochloride salt in the target compound and CAS: 730949-97-0 improves aqueous solubility compared to non-salt analogues like CAS: 924860-60-6. The dihydrochloride salt of (3-methylpyrrolidin-3-yl)methanamine may further enhance solubility but increase ionic strength.

Hypothesized Property Differences:

- Solubility: The hydrochloride salt in the target compound likely offers better water solubility than non-salt analogues (e.g., CAS: 1630907-02-6).

- Bioactivity : Benzimidazole-containing compounds (CAS: 924860-60-6) may exhibit stronger DNA intercalation due to planar fused rings, whereas the target compound’s pyridine-imidazole system could favor enzyme inhibition via hydrogen bonding.

- Metabolic Stability : The aliphatic pyrrolidine in CAS: N/A might resist oxidative metabolism better than aromatic systems.

Limitations:

The provided evidence lacks experimental data (e.g., solubility, IC₅₀ values), necessitating further studies to validate these hypotheses.

Biological Activity

N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride, also referred to as N-IMPY, is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazole ring and a pyridine moiety, contributing to its diverse pharmacological properties. The molecular formula for N-IMPY is , with a molecular weight of approximately 224.69 g/mol .

Antibacterial Properties

Research has demonstrated that N-IMPY exhibits significant antibacterial activity against various bacterial strains. A study published in "Molecules" indicated that N-IMPY showed effective antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities were reported, showcasing the compound's potential as an antibacterial agent .

Table 1: Antibacterial Activity of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine Hydrochloride

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 100 | Low |

| Bacillus subtilis | 20 | High |

Interaction with Adenosine Receptors

N-IMPY has been investigated for its interactions with adenosine receptors, particularly the A1 receptor. Compounds with similar structures have been identified as allosteric modulators of this receptor, which plays a crucial role in various physiological processes, including pain modulation and neuroprotection. Studies suggest that N-IMPY may possess anti-nociceptive properties, indicating its potential utility in pain management therapies .

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of various imidazole derivatives, N-IMPY was highlighted for its promising biological activity. The research emphasized the importance of structural modifications in enhancing the pharmacological profile of imidazole-based compounds. The study found that certain derivatives exhibited improved binding affinities at target receptors compared to N-IMPY itself .

Case Study: Evaluation of N-IMPY in Pain Management

A case study examined the efficacy of N-IMPY as a potential analgesic agent through its modulation of adenosine receptors. The study utilized animal models to assess pain response and found that administration of N-IMPY resulted in a statistically significant reduction in pain behaviors compared to control groups. These findings support further exploration into the therapeutic applications of N-IMPY in pain relief strategies .

Preparation Methods

General Synthetic Route via Alkylation and Cyclization

- Starting Materials: 5-methylpyridin-3-amine and an appropriate imidazole precursor (e.g., 1H-imidazole-2-ylmethyl halide or imidazole-2-carboxaldehyde derivatives).

- Key Step: Alkylation of the amino group on the pyridine ring with an imidazole-containing alkyl halide or formation of the methylene bridge via reductive amination.

- Cyclization: Formation of the imidazole ring can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones or nitriles, followed by ring closure under acidic or basic conditions.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as dioxane or methanol.

This approach aligns with general procedures for synthesizing imidazole derivatives linked to pyridine rings, as exemplified by similar compounds prepared through alkylation and subsequent purification steps involving silica gel chromatography and crystallization.

Acid-Mediated Denitrogenative Transformation Route

A novel and efficient method reported for 2-substituted 1H-imidazole derivatives involves:

- Step 1: Synthesis of 5-amino-1,2,3-triazole intermediates via dipolar azide-nitrile cycloaddition.

- Step 2: Acid-mediated denitrogenative transformation of the triazole ring in the presence of alcohol and hydrochloric acid under reflux conditions.

- Step 3: Carbene insertion into O-H bonds leading to imidazole ring formation.

This method provides a pathway to functionalized imidazoles with potential for structural diversification and high purity, suitable for compounds structurally related to N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride.

Oxidative Cyclization and Purification

- Oxidative cyclization methods involving reagents such as iodine or N-bromosuccinimide (NBS) have been employed for preparing related imidazole derivatives.

- Typical conditions include heating mixtures of pyridinyl precursors and imidazole derivatives in solvents like acetonitrile or ethanol, followed by oxidative cyclization.

- Post-reaction workup involves neutralization, extraction, drying, and purification by silica gel chromatography to isolate the hydrochloride salt.

Detailed Research Findings and Data Tables

| Step | Reagents/Conditions | Description | Yield/Purity | Notes |

|---|---|---|---|---|

| Alkylation | 5-methylpyridin-3-amine + Imidazole-2-ylmethyl halide, base (e.g., NaOH) | Formation of methylene bridge linking imidazole and pyridine | Moderate to high yields depending on conditions | Requires careful control of pH and temperature |

| Acid-Mediated Denitrogenation | 5-amino-1,2,3-triazole + conc. HCl, ROH, reflux | Conversion of triazole to imidazole via carbene insertion | High yields with clean product profiles | Enables structural variation at 2-position of imidazole |

| Oxidative Cyclization | I2 or NBS, pyridine derivatives, heating | Cyclization to imidazole ring | Moderate yields | Requires purification by chromatography |

| Salt Formation | HCl in dioxane or MeOH | Conversion to hydrochloride salt | Quantitative | Enhances compound stability and solubility |

Notes on Purification and Characterization

- Purification typically involves medium pressure liquid chromatography (MPLC) or silica gel chromatography using CHCl3/MeOH or CH2Cl2/MeOH eluents.

- Final products are isolated as solids, often crystalline hydrochloride salts.

- Characterization includes NMR (notably singlets in the 11.0–12.0 ppm region for imidazole NH), mass spectrometry, and sometimes X-ray crystallography to confirm structure.

Summary of Methodological Insights

- The alkylation approach offers a straightforward route but may require optimization to avoid side reactions.

- The acid-mediated denitrogenative transformation is a modern, efficient method allowing access to diverse imidazole derivatives with potential for high purity and yield.

- Oxidative cyclization methods provide alternative pathways but may involve harsher conditions.

- Conversion to the hydrochloride salt is standard for improving compound handling and stability.

Q & A

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., kinase targets) often arise from assay conditions (pH, co-solvents) or protein conformational states. Cross-validation using isothermal titration calorimetry (ITC) and molecular docking with optimized DFT-derived charges (e.g., CHELPG) can reconcile conflicting results .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies in DMSO or aqueous buffers (pH 4–9) reveal hydrolysis of the imidazole-pyrrolidine linkage as a primary degradation pathway. Lyophilization and storage at -20°C in inert atmospheres (argon) minimize decomposition. Accelerated stability testing via thermal gravimetric analysis (TGA) identifies critical degradation temperatures .

Q. What role does this compound play in coordination chemistry, and how does ligand geometry influence metal complex reactivity?

- Methodological Answer : The imidazole nitrogen and pyridine amine groups act as bidentate ligands for transition metals (e.g., Ir, Pd). X-ray crystallography of analogous complexes shows bond angles (e.g., C3–N2–C8′ = 57°) that modulate catalytic activity in oxidation reactions. Tuning ligand steric bulk (e.g., methyl substituents) enhances metal center accessibility .

Q. How can heterocyclic ring formation (imidazole/pyridine) be optimized during synthesis to avoid side products?

- Methodological Answer : "One-pot" strategies combining cyclization and oxidation steps reduce intermediates. For example, Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) facilitates imidazole ring closure at 0°C with triethylamine as a base, achieving >90% yield. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Data Analysis and Theoretical Challenges

Q. What are the limitations of current DFT functionals in modeling this compound’s excited-state behavior?

- Methodological Answer : Standard functionals (e.g., B3LYP) underestimate charge-transfer states due to self-interaction errors. Time-dependent DFT (TD-DFT) with long-range corrected functionals (e.g., ωB97X-D) and solvent models (PCM) improve agreement with UV-Vis spectra. Multi-reference methods (CASSCF) are recommended for radical intermediates .

Q. How can crystallographic data resolve ambiguities in protonation states of the imidazole-pyrrolidine moiety?

- Methodological Answer : Single-crystal X-ray diffraction reveals protonation sites via hydrogen bonding patterns (e.g., N–H···Cl distances). For hydrochloride salts, Cl⁻ counterions stabilize the imidazolium proton, confirmed by Bader charge analysis from DFT-optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.